molecular formula C26H24ClN5O2S B2411296 5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898406-89-8

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2411296
CAS RN: 898406-89-8
M. Wt: 506.02
InChI Key: FAMWFOZNIPNNRG-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H24ClN5O2S and its molecular weight is 506.02. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Heterocyclic Compounds

Research in the area of heterocyclic chemistry, particularly involving thiazolo[3,2-b][1,2,4]triazoles and related structures, is extensive. These compounds are synthesized and evaluated for their potential therapeutic activities, such as antinociceptive, anti-inflammatory, and antimicrobial properties. For instance, the design and synthesis of thiazolopyrimidine derivatives have shown significant antinociceptive and anti-inflammatory activities, suggesting potential for the development of new pain management and anti-inflammatory drugs (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012). Similar research efforts focus on the synthesis of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, further exploring their anti-inflammatory activities (Tozkoparan, B., Kılcıgilb, Gülgün, Ertanb, Rahmiye, Ertana, Mevlüt, Kelicen, P., & Demirdamar, R., 1999).

Molecular Structure and Vibrational Spectra Studies

Ab initio Hartree-Fock and density functional theory investigations are also conducted to understand the conformational stability, molecular structure, and vibrational spectra of related drug molecules. These studies provide valuable insights into the chemical behavior and interaction capabilities of these compounds, aiding in the design of molecules with desired biological activities (Taşal, E., & Kumalar, Mustafa, 2010).

Antimicrobial Properties

Further research into the synthesis of heterocyclic compounds derived from triazoles and thiadiazoles has demonstrated potential antimicrobial properties, offering a promising avenue for the development of new antimicrobial agents. The study on the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents indicates the potential of these compounds in combating microbial infections (Sah, P., Bidawat, Pratibha, Seth, M., & Gharu, Chandra Prakash, 2014).

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c27-20-9-4-8-19(16-20)22(31-13-11-30(12-14-31)17-18-6-2-1-3-7-18)23-25(33)32-26(35-23)28-24(29-32)21-10-5-15-34-21/h1-10,15-16,22,33H,11-14,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMWFOZNIPNNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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